2-Tert-butylphenyl 3-nitrobenzenesulfonate
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Overview
Description
2-Tert-butylphenyl 3-nitrobenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylphenyl 3-nitrobenzenesulfonate typically involves the sulfonation of 2-tert-butylphenol followed by nitration. The reaction conditions often require the use of strong acids such as sulfuric acid for sulfonation and nitric acid for nitration. The process can be summarized as follows:
Sulfonation: 2-tert-butylphenol is reacted with sulfuric acid to introduce the sulfonate group.
Nitration: The resulting sulfonated product is then treated with nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylphenyl 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro and sulfonate groups.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include substituted phenyl derivatives.
Reduction: The major product is 2-tert-butylphenyl 3-aminobenzenesulfonate.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Scientific Research Applications
2-Tert-butylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Tert-butylphenyl 3-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,4-Di-tert-butylphenol: Used as a stabilizer in various industrial applications.
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: Used in electronic applications as a photoinitiator.
Uniqueness
2-Tert-butylphenyl 3-nitrobenzenesulfonate is unique due to the combination of the tert-butyl group, nitro group, and sulfonate group in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
25238-16-8 |
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Molecular Formula |
C16H17NO5S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2-tert-butylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H17NO5S/c1-16(2,3)14-9-4-5-10-15(14)22-23(20,21)13-8-6-7-12(11-13)17(18)19/h4-11H,1-3H3 |
InChI Key |
BBYJCOSQRIZVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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